molecular formula C20H27N5O3 B3000234 2-[2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one CAS No. 2309190-89-2

2-[2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one

Cat. No.: B3000234
CAS No.: 2309190-89-2
M. Wt: 385.468
InChI Key: YKBZSQVMGGUDPL-UHFFFAOYSA-N
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Description

2-[2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyridazinone core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyridazinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidine moiety: This step involves the reaction of the pyridazinone intermediate with a piperidine derivative.

    Attachment of the tert-butylpyridazinyl group: This step involves the reaction of the intermediate with a tert-butylpyridazinyl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the process to industrial levels.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions can vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized pyridazinone derivatives, while reduction reactions may yield reduced piperidine derivatives.

Scientific Research Applications

2-[2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its biological activity and potential therapeutic applications.

    Medicine: The compound may have potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine
  • 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine

Uniqueness

2-[2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one is unique due to its specific structure, which combines a pyridazinone core with a piperidine moiety and a tert-butylpyridazinyl group. This unique structure may confer specific biological activities and potential therapeutic applications that are distinct from those of similar compounds.

Properties

IUPAC Name

2-[2-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-20(2,3)16-6-7-17(23-22-16)28-14-15-8-11-24(12-9-15)19(27)13-25-18(26)5-4-10-21-25/h4-7,10,15H,8-9,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBZSQVMGGUDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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